

Application Note: High-Precision Quantification of Beta-Carotene using Isotope Dilution Mass Spectrometry

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Compound of Interest		
Compound Name:	Beta-Carotene	
Cat. No.:	B1666861	Get Quote

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Introduction

Beta-carotene, a key dietary precursor to vitamin A, is a carotenoid with significant antioxidant properties. Accurate quantification of **beta-carotene** in various biological matrices and pharmaceutical formulations is crucial for nutrition science, clinical research, and drug development. Isotope Dilution Mass Spectrometry (IDMS) has emerged as the gold standard for the precise and accurate measurement of **beta-carotene**. This application note provides a detailed overview and protocols for the analysis of **beta-carotene** using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an isotope dilution strategy. This method ensures high accuracy by correcting for matrix effects and variations during sample preparation through the use of a stable isotope-labeled internal standard, such as [¹³C₁₀]-β-carotene or [²H₀]-carotene.[1]

Principle of Isotope Dilution Mass Spectrometry

IDMS is a highly accurate analytical technique that relies on the addition of a known amount of an isotopically enriched analog of the analyte (in this case, a stable isotope-labeled **beta-carotene**) to the sample at the beginning of the analytical process. This "isotopic spike" serves as an internal standard that behaves identically to the endogenous analyte during extraction, purification, and ionization. By measuring the ratio of the signal from the native analyte to the



signal from the isotopic standard, precise quantification can be achieved, effectively compensating for any sample losses or matrix-induced signal suppression or enhancement.

Experimental Workflow Overview

The general workflow for the analysis of **beta-carotene** by IDMS involves sample preparation, which may include extraction and saponification, followed by chromatographic separation and mass spectrometric detection.



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Caption: High-level workflow for **beta-carotene** analysis using IDMS.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the IDMS analysis of **beta-carotene** based on published methods.

Table 1: Mass Spectrometric Parameters for **Beta-Carotene** and its Isotopologues.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	lonization Mode	Reference
[¹²C]-β-Carotene	537	321	APCI (+)	[2][3][4]
[¹³C¹₀]-β- Carotene	547	330	APCI (+)	[2][3][4][5]
[²H ₈]-β-Carotene	543.5 + 544.5	- (SIM)	APcI (-)	[6]
[¹³C₄₀]-β- Carotene (IS)	576.4	- (SIM)	APcI (-)	[6]



APCI: Atmospheric Pressure Chemical Ionization; SIM: Selected Ion Monitoring.

Table 2: Method Performance Characteristics.

Parameter	Value	Matrix	Reference
Limit of Detection (LOD)	0.5 pmol (on-column)	Serum	[5]
Linearity Range	4 orders of magnitude	-	[5]
Lower Limit of Quantification (LLOQ)	0.003 - 1.406 μg/mL	Human Plasma	[7]
Accuracy	85.9% - 114.0%	Human Plasma	[7]
Precision (RSD%)	< 15%	Human Plasma	[7]

Experimental Protocols

Below are detailed protocols for the key steps in the IDMS analysis of beta-carotene.

Protocol 1: Sample Preparation from Human Plasma (without Saponification)

This protocol is suitable for studies where the analysis of intact retinyl esters alongside **beta-carotene** is desired.[2][3][4]

Materials:

- Human plasma
- [¹³C¹₀]-β-carotene internal standard solution (in ethanol)
- Ethanol
- Hexane
- Butylated hydroxytoluene (BHT)



- Vortex mixer
- Centrifuge

Procedure:

- Pipette 1.0 mL of human plasma into a glass centrifuge tube.
- Add a known amount of $[^{13}C_{10}]$ - β -carotene internal standard solution.
- Add 1.0 mL of ethanol containing 0.1% BHT to precipitate proteins. Vortex for 30 seconds.
- Add 2.0 mL of hexane. Vortex vigorously for 2 minutes to extract the lipids.
- Centrifuge at 3000 x g for 10 minutes at 4°C to separate the layers.
- Carefully transfer the upper hexane layer to a clean tube.
- Repeat the extraction (steps 4-6) two more times, pooling the hexane extracts.
- Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.

Protocol 2: Sample Preparation from Food Matrix (with Saponification)

Saponification is often necessary for food matrices to hydrolyze carotenoid esters and triglycerides, which can interfere with the analysis.[8]

Materials:

- Homogenized food sample
- [¹³C¹₀]-β-carotene internal standard solution
- Ethanol with 0.1% BHT
- Potassium hydroxide (KOH) solution (e.g., 15% in methanol)



- Hexane
- Saturated NaCl solution
- Deionized water
- Vortex mixer
- Shaking water bath
- Centrifuge

Procedure:

- Weigh a known amount of the homogenized food sample into a screw-cap glass tube.
- Add a known amount of $[^{13}C_{10}]$ - β -carotene internal standard solution.
- Add 5 mL of ethanol with 0.1% BHT and vortex to mix.
- Add 1 mL of 15% methanolic KOH.
- Cap the tube tightly and place it in a shaking water bath at a controlled temperature (e.g., 35°C) for a specified time (e.g., 10 minutes to 16 hours, depending on the matrix).[8][9]
- After saponification, cool the tube to room temperature.
- Add 5 mL of deionized water and 5 mL of hexane. Vortex for 2 minutes.
- Centrifuge at 2000 x g for 5 minutes to separate the phases.
- Transfer the upper hexane layer to a new tube.
- Repeat the extraction (steps 7-9) until the hexane layer is colorless.
- Wash the pooled hexane extracts with saturated NaCl solution and then with deionized water to remove residual KOH.
- Dry the hexane extract over anhydrous sodium sulfate.



- Evaporate the solvent to dryness under nitrogen.
- Reconstitute the residue in the mobile phase for analysis.

Protocol 3: LC-MS/MS Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Tandem mass spectrometer (e.g., triple quadrupole) equipped with an Atmospheric Pressure Chemical Ionization (APCI) source.

LC Conditions:

- Column: C18 or C30 reversed-phase column (C30 columns are often preferred for carotenoid separations).[5][6]
- Mobile Phase A: Methanol/water (e.g., 95:5, v/v) with 0.1% formic acid or ammonium acetate.[6][10]
- Mobile Phase B: Acetonitrile/methylene chloride (e.g., 90:10, v/v) or Methyl-tert-butyl ether (MtBE)/Methanol with 0.1% formic acid.[6][10]
- Gradient: A suitable gradient program to separate beta-carotene from other carotenoids and matrix components.
- Flow Rate: Dependent on the column dimensions (e.g., 0.3 1.8 mL/min).[6][11]
- Column Temperature: 25-40°C.[6][9]

MS/MS Conditions:

- Ionization Mode: APCI in positive ion mode is commonly used for beta-carotene.[2][3][4]
- Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

Methodological & Application

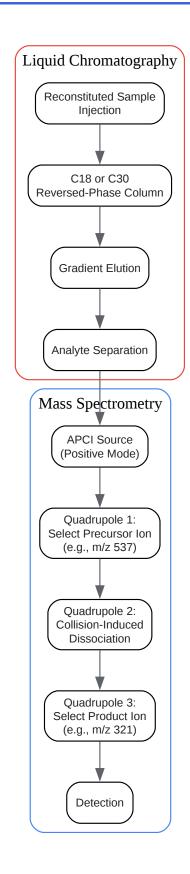




• Ion Transitions: Monitor the specific precursor-to-product ion transitions for both native **beta- carotene** and the isotopically labeled internal standard (see Table 1).

•	Source Parameters: Optimize parameters such as nebulizer gas, auxiliary gas,	corona
	current, and source temperature to achieve maximum signal intensity.	





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Caption: Workflow of the LC-MS/MS analysis for beta-carotene.



Conclusion

Isotope Dilution Mass Spectrometry provides a robust, sensitive, and highly accurate method for the quantification of **beta-carotene** in complex matrices. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring data reliability. The protocols outlined in this application note can be adapted for various research, clinical, and quality control applications, providing a solid foundation for the development and validation of analytical methods for **beta-carotene**.

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